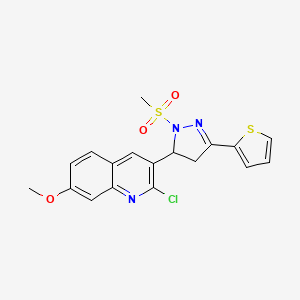

![molecular formula C18H18N2O3 B2416103 (E)-N-(benzo[d][1,3]dioxol-5-ylmethylene)-4-morpholinoaniline CAS No. 321979-23-1](/img/structure/B2416103.png)

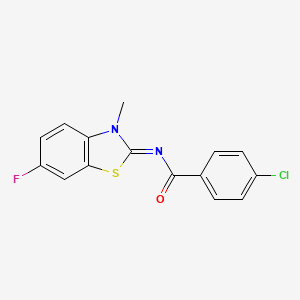

(E)-N-(benzo[d][1,3]dioxol-5-ylmethylene)-4-morpholinoaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(E)-N-(benzo[d][1,3]dioxol-5-ylmethylene)-4-morpholinoaniline” is an organic compound . It is a solid compound with a color that is either colorless or light yellow . Its chemical formula is C10H8O4 and it has a molecular weight of 192.17 grams per mole .

Synthesis Analysis

The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported . These compounds were characterized by elemental analysis and various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using single crystal X-ray crystallographic results . The structure of these compounds was also optimized geometrically using Density Functional Theory (DFT) calculations .Chemical Reactions Analysis

The bioreduction of 1-(benzo[d][1,3]dioxol-5-yl)ethanone for the production of enantiomerically pure (S)-1-(1,3-benzodioxal-5-yl) ethanol was investigated using freeze-dried whole-cell of Lactobacillus fermentum P1 . The reduction conditions were optimized with a D-optimal experimental design-based optimization methodology .Physical And Chemical Properties Analysis

“this compound” is a solid compound with a color that is either colorless or light yellow . Its chemical formula is C10H8O4 and it has a molecular weight of 192.17 grams per mole . The experimental energy gap is 3.18 eV, whereas the theoretical HOMO–LUMO energy gap value is 2.73 eV .Scientific Research Applications

- Benzo[d][1,3]dioxol-5-ylboronic acid , a derivative of this compound, serves as a boronic acid. It plays a crucial role in the synthesis of cross-coupled reactions with palladium complexes and azides under mild conditions . These reactions are fundamental in organic synthesis, allowing the construction of complex molecules.

- Benzo[d][1,3]dioxol-5-ylboronic acid has demonstrated high selectivity for kinases. Researchers use it as a ligand to study receptor subtypes . Understanding kinase activity and receptor interactions is essential for drug development and disease treatment.

- The benzo[d][1,3]dioxole subunit is incorporated into novel organoselenium compounds. These compounds have been synthesized and characterized using techniques such as multinuclear NMR, IR, and mass spectrometry . Organoselenium compounds have diverse applications, including antioxidant properties and potential therapeutic agents.

- MEP analysis helps investigate the relationship between molecular structure and physicochemical properties. By visualizing charge distributions, researchers gain insights into molecular size, shape, and electronic properties. This compound’s MEP could be relevant for future optoelectronic applications .

- The intermolecular charge-transfer (ICT) phenomenon, along with the HOMO–LUMO gap, can be tailored by attaching electron donors and acceptors to the compound. This customization ensures efficient donor-acceptor interactions and planarization, potentially impacting optoelectronic devices .

Cross-Coupling Reactions and Palladium Complexes

Kinase Inhibition and Receptor Studies

Organoselenium Compounds

Molecular Electrostatic Potentials (MEP)

Charge-Transfer Properties

Mechanism of Action

While the specific mechanism of action for “(E)-N-(benzo[d][1,3]dioxol-5-ylmethylene)-4-morpholinoaniline” is not mentioned in the search results, similar compounds have been explored due to their potential applications in the fields of organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .

Safety and Hazards

While specific safety and hazards information for “(E)-N-(benzo[d][1,3]dioxol-5-ylmethylene)-4-morpholinoaniline” is not available, it is generally recommended to take appropriate safety measures when handling similar compounds. This includes wearing protective gloves, eye protection, and respiratory protection .

Future Directions

The biocatalytic asymmetric reduction of prochiral ketones is a significant transformation in organic chemistry as chiral carbinols are biologically active molecules and may be used as precursors of many drugs . The use of Lactobacillus fermentum P1 as an effective biocatalyst to obtain (S)-1-(1,3-benzodioxal-5-yl) ethanol and with the D-optimal experimental design-based optimization, this product could be obtained with the 99% ee and 99% cr . This suggests potential future directions for the use of “(E)-N-(benzo[d][1,3]dioxol-5-ylmethylene)-4-morpholinoaniline” in the synthesis of biologically active molecules.

properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-(4-morpholin-4-ylphenyl)methanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-6-17-18(23-13-22-17)11-14(1)12-19-15-2-4-16(5-3-15)20-7-9-21-10-8-20/h1-6,11-12H,7-10,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOJCCFFKDPVTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)N=CC3=CC4=C(C=C3)OCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Isobutylsulfonyl)-1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)azetidine](/img/structure/B2416020.png)

![Benzyl N-[(2R)-1,5-diamino-1,5-dioxopentan-2-yl]carbamate](/img/structure/B2416022.png)

![8-(2-Chloro-4-fluorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2416025.png)

![4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2416036.png)

![1-[(3-Methylphenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2416037.png)

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2416039.png)

![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2416042.png)